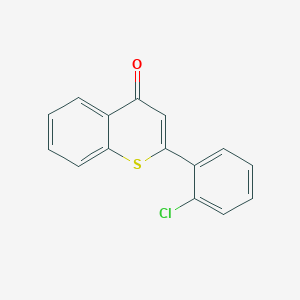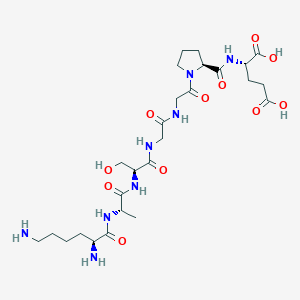
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently produce large quantities of the peptide with high purity. The process includes the deprotection of the peptide, purification using techniques such as high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product.
化学反应分析
Types of Reactions
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The oxidation of specific amino acid residues, such as cysteine, can lead to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions may require the use of specific enzymes or chemical reagents to facilitate the exchange of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield the original peptide structure.
科学研究应用
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and the role of specific amino acid sequences in biological processes.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs and as a component in drug delivery systems.
Industry: The compound can be used in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the context in which the peptide is used.
相似化合物的比较
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can be compared with other similar peptides, such as:
L-Alanyl-L-glutamine: A dipeptide with high water solubility and bioavailability, commonly used in clinical treatments.
L-Glutamyl-L-cysteinyl-glycine:
属性
CAS 编号 |
189889-85-8 |
|---|---|
分子式 |
C26H44N8O11 |
分子量 |
644.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H44N8O11/c1-14(31-23(41)15(28)5-2-3-9-27)22(40)33-17(13-35)24(42)30-11-19(36)29-12-20(37)34-10-4-6-18(34)25(43)32-16(26(44)45)7-8-21(38)39/h14-18,35H,2-13,27-28H2,1H3,(H,29,36)(H,30,42)(H,31,41)(H,32,43)(H,33,40)(H,38,39)(H,44,45)/t14-,15-,16-,17-,18-/m0/s1 |
InChI 键 |
IKLIMMKNUSFQDP-ATIWLJMLSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
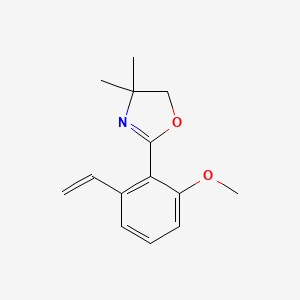
methanone](/img/structure/B14246750.png)
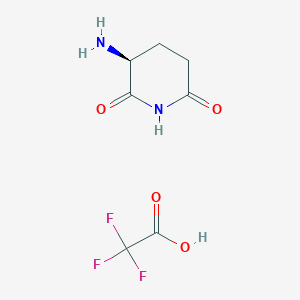
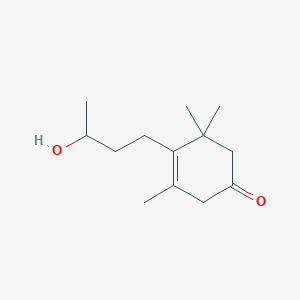
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
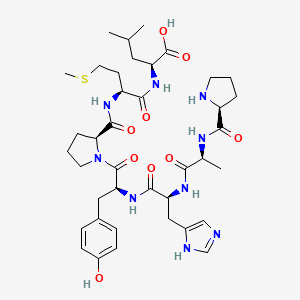
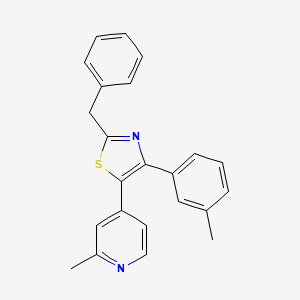
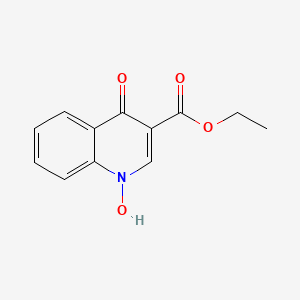
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
